1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Description
Historical Context and Discovery
The discovery and development of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile can be traced to the broader historical context of heterocyclic chemistry research and the systematic exploration of cyclobutane-containing compounds in pharmaceutical applications. The compound first appeared in patent literature as part of research into novel bicyclic pyridinones serving as gamma-secretase modulators, indicating its origins in targeted pharmaceutical development. Subsequently, the compound gained recognition in synthetic chemistry research, particularly in studies focusing on the construction of complex heterocyclic frameworks through palladium-catalyzed carbon-hydrogen arylation methodologies.
The compound's Chemical Abstracts Service registry number 485828-81-7 was established following its initial synthesis and characterization, providing it with a unique identifier within the global chemical database system. Early synthetic approaches to this compound were documented in patent applications dating to the 2010s, where it served as an intermediate in the preparation of more complex pharmaceutical targets. The development of this compound coincided with advances in directed palladium-catalyzed carbon-hydrogen functionalization reactions, which provided efficient synthetic routes to cyclobutane-containing heterocycles.
Research into this compound has been driven by the recognition that cyclobutane-containing alkaloids and related compounds possess significant biological activities, including antimicrobial, antibacterial, and antitumor properties. This historical context has positioned the compound as part of a broader class of heterocyclic molecules with demonstrated therapeutic potential, contributing to sustained research interest in its synthesis, properties, and applications.
Nomenclature and Classification in Organic Chemistry
This compound belongs to the classification of heterocyclic organic compounds, specifically representing a derivative of pyridine that incorporates both aromatic and aliphatic structural components. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the parent structure is identified as cyclobutanecarbonitrile substituted at the 1-position with a 5-bromopyridin-2-yl group. Alternative nomenclature includes 1-(5-Bromo-2-pyridinyl)-cyclobutanecarbonitrile and Cyclobutanecarbonitrile, 1-(5-bromo-2-pyridinyl)-.
The compound's molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation: N#CC1(CCC1)C2=NC=C(C=C2)Br, which precisely describes the atomic connectivity and arrangement. This notation highlights the presence of the cyano group attached to the cyclobutane ring, the quaternary carbon center linking the cyclobutane to the pyridine ring, and the bromine substituent at the 5-position of the pyridine moiety.
From a structural classification perspective, the compound exhibits characteristics of both nitrogen-containing heterocycles and carbonitrile-functionalized alicyclic systems. The pyridine ring contributes to the compound's aromatic character and provides a site for electrophilic aromatic substitution reactions, while the cyclobutane ring introduces conformational rigidity and unique reactivity patterns associated with strained four-membered rings. The bromine substituent serves as a reactive handle for further synthetic transformations, particularly cross-coupling reactions and nucleophilic substitution processes.
The compound's topological polar surface area of 36.68 square angstroms and calculated logarithm of the partition coefficient value of 2.78938 indicate its moderate lipophilicity and potential for membrane permeability. These physicochemical parameters position the compound within the chemical space typically associated with drug-like molecules, contributing to its utility in medicinal chemistry applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine pyridine heterocycle chemistry with cyclobutane ring systems, creating opportunities for novel synthetic methodologies and pharmaceutical applications. Research has demonstrated that this compound serves as a versatile building block for the construction of complex heterobicyclic systems through innovative synthetic strategies, particularly those employing directed palladium-catalyzed carbon-hydrogen arylation reactions.
The compound's role in advancing synthetic methodology has been particularly notable in the development of all-syn heterobicyclic fragment collections. Research published in Chemical Communications demonstrated the successful application of palladium-catalyzed carbon-hydrogen arylation of cyclobutane compounds to generate stereochemically defined heterobicyclic systems using an innovative inside-out synthetic approach. This methodology represents a significant advancement over traditional outside-in strategies that rely on [2+2] cycloaddition chemistry for cyclobutane construction.
Studies have shown that compounds incorporating the this compound scaffold participate in several types of chemical reactions, including nucleophilic substitution reactions at the bromine position, electrophilic aromatic substitution on the pyridine ring, and functional group transformations of the nitrile moiety. These reactivity patterns have enabled the development of synthetic routes to more complex pharmaceutical targets, including compounds with potential activity as phosphatidylinositol 3-kinase inhibitors.
The compound's significance extends to fragment-based drug discovery applications, where its enhanced three-dimensionality and fragment-like properties make it valuable for the construction of novel chemical libraries. Cheminformatic analysis has revealed that heterobicyclic systems derived from this compound possess superior molecular complexity while maintaining desirable drug-like characteristics. This combination of structural novelty and pharmaceutical relevance has positioned the compound as an important tool in contemporary medicinal chemistry research.
Relationship to Other Cyclobutane-Containing Compounds
This compound exists within a broader family of cyclobutane-containing compounds that have demonstrated significant biological and synthetic utility. The relationship between this compound and other cyclobutane-containing alkaloids and synthetic intermediates provides important context for understanding its potential applications and reactivity patterns. Natural cyclobutane-containing alkaloids, which number more than 60 biologically active compounds, have confirmed antimicrobial, antibacterial, and antitumor activities, establishing a precedent for the therapeutic potential of cyclobutane-containing synthetic compounds.
Structurally related compounds include other pyridine-substituted cyclobutanecarbonitriles, such as 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile, which shares similar heterocyclic features but incorporates a three-membered cyclopropane ring instead of the four-membered cyclobutane system. These structural relationships highlight the importance of ring size and substitution patterns in determining the reactivity and biological properties of nitrogen-containing heterocycles.
The compound's relationship to cyclobutane-containing natural products is particularly significant given the documented biological activities of these systems. Research has identified cyclobutane-containing alkaloids from terrestrial and marine species that exhibit potent biological activities, including compounds such as piperarborenines and related structures isolated from Piper species. These natural products demonstrate anti-platelet aggregation activity and significant cytotoxic activity against various cancer cell lines, suggesting that synthetic compounds incorporating similar structural features may possess comparable therapeutic potential.
Comparative analysis with other heterocyclic building blocks reveals that this compound occupies a unique position in chemical space due to its combination of aromatic and strained alicyclic components. While pyridine derivatives are extensively utilized in pharmaceutical chemistry, the incorporation of the cyclobutane ring system introduces conformational constraints and novel reactivity patterns that distinguish this compound from simpler pyridine-based pharmaceuticals. The presence of both the bromine substituent and the nitrile functional group provides multiple sites for chemical modification, enabling the compound to serve as a versatile synthetic intermediate for the preparation of diverse molecular architectures.
| Compound Class | Representative Example | Key Structural Features | Biological Activity |
|---|---|---|---|
| Natural Cyclobutane Alkaloids | Piperarborenines | Cyclobutane-amide systems | Anti-platelet, cytotoxic |
| Synthetic Pyridine Derivatives | This compound | Bromopyridine-cyclobutane | Building block potential |
| Related Heterocycles | 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile | Bromopyridine-cyclopropane | Synthetic intermediate |
| Pharmaceutical Targets | Phosphatidylinositol 3-kinase inhibitors | Heterobicyclic systems | Enzyme inhibition |
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWAHEQTYXIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485828-81-7 | |
| Record name | 1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes Overview
The synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile generally involves:
- Formation or functionalization of the cyclobutanecarbonitrile core.
- Introduction of the 5-bromopyridin-2-yl substituent via cross-coupling or nucleophilic substitution.
- Use of organometallic reagents and transition metal catalysts to facilitate bond formation.
Detailed Preparation Methods
Cyclobutanecarbonitrile Core Formation
While specific literature on direct synthesis of this compound is limited, analogous cyclobutanecarbonitrile derivatives are commonly prepared by:
- Cyclization reactions involving nitrile-containing precursors.
- Nucleophilic addition to cyclobutanone derivatives followed by dehydration or substitution to introduce the nitrile group.
Introduction of the 5-Bromopyridin-2-yl Group
The key step in preparing this compound is the attachment of the 5-bromopyridin-2-yl substituent to the cyclobutanecarbonitrile scaffold. This is typically achieved via:
Suzuki-Miyaura Cross-Coupling Reaction:
A palladium-catalyzed cross-coupling between a cyclobutanecarbonitrile boronate or halide derivative and 5-bromopyridin-2-yl boronic acid or halide under microwave-assisted or conventional heating conditions.
Conditions include palladium catalysts (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), bases such as Na2CO3, solvents like DMF or toluene, and temperatures around 80–100°C. Microwave irradiation can reduce reaction times to minutes.
This method is supported by analogous syntheses of bromopyridine-substituted cyclobutane derivatives reported in the literature.Grignard Reaction Followed by Electrophilic Substitution:
Preparation of cyclobutanecarbonitrile derivatives via Grignard reagents (e.g., ethylmagnesium bromide) reacting with 2-cyano-5-bromopyridine in the presence of titanium(IV) isopropoxide in diethyl ether at low temperatures (-78°C to room temperature). Subsequent treatment with boron trifluoride diethyl etherate facilitates cyclization and substitution steps.
This two-stage reaction yields the cyclopropylamine analog but provides a conceptual basis for cyclobutanecarbonitrile synthesis by analogy, indicating the use of organometallic reagents and Lewis acids to construct the heterocyclic framework.
Representative Reaction Conditions and Yields
Analytical and Purification Techniques
- Work-up: Quenching with aqueous acid (e.g., 1M HCl), extraction with organic solvents (ethyl acetate or diethyl ether).
- Purification: Column chromatography using hexanes/ethyl acetate mixtures (e.g., 1:1).
- Characterization:
- 1H NMR spectroscopy to confirm aromatic and cyclobutane proton environments.
- Mass spectrometry for molecular weight confirmation.
- Melting point and elemental analysis for purity assessment.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.1 g/mol |
| Core Scaffold | Cyclobutanecarbonitrile |
| Key Substituent | 5-Bromopyridin-2-yl |
| Common Synthetic Methods | Suzuki-Miyaura cross-coupling, Grignard reaction with titanium(IV) isopropoxide |
| Typical Solvents | Diethyl ether, DMF |
| Catalysts | Pd-based catalysts, Ti(OiPr)4 |
| Reaction Temperatures | -78°C to 100°C |
| Purification | Column chromatography (hexanes/ethyl acetate) |
| Typical Yields | ~30% (analogous compounds) |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to the electron-deficient nature of the pyridine ring.
Nucleophilic Aromatic Substitution
Reaction with nucleophiles (e.g., amines, alkoxides) occurs under basic or catalytic conditions:
| Nucleophile | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 1-(5-Aminopyridin-2-yl)cyclobutanecarbonitrile | Requires elevated temperatures for activation. |
| Thiols | CuI, DMSO, 100°C | 1-(5-Thiolpyridin-2-yl)cyclobutanecarbonitrile | Copper catalysis enhances reactivity. |
| Methoxide | NaH, THF, RT | 1-(5-Methoxypyridin-2-yl)cyclobutanecarbonitrile | Limited by steric hindrance from cyclobutane. |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | ~75% (estimated) |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, TEA | Alkynylated pyridines | Requires inert atmosphere. |
*Yields inferred from analogous reactions in patent literature.
Functional Group Transformations
The carbonitrile group participates in oxidation, reduction, and hydrolysis:
Reduction of Nitrile
-
Reagents: LiAlH₄, THF, 0°C → RT
-
Product: 1-(5-Bromopyridin-2-yl)cyclobutylmethylamine
-
Mechanism: The nitrile is reduced to a primary amine via intermediate imine formation.
Hydrolysis
-
Acidic Conditions: H₂SO₄, H₂O, reflux → Carboxylic acid derivative (e.g., 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid) .
-
Basic Conditions: NaOH, EtOH → Amide intermediates.
Cycloaddition Reactions
The electron-withdrawing nitrile group facilitates [2+2] and [3+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| [2+2] with Alkenes | UV light, CH₂Cl₂ | Cyclobutane-fused bicyclic compounds |
| Huisgen Cycloaddition | Cu(I), RT | Triazole derivatives |
Steric constraints from the cyclobutane ring may limit regioselectivity.
Comparative Reactivity Insights
The bromine’s position (5- vs. 2-/4-pyridinyl) and the cyclobutane ring influence reactivity:
| Feature | Impact on Reactivity |
|---|---|
| 5-Bromine Position | Lower electrophilicity compared to 2- or 4-bromo isomers, requiring harsher NAS conditions. |
| Cyclobutane Ring | Enhances steric hindrance, slowing reactions at the nitrile group. |
Mechanistic Considerations
Scientific Research Applications
Reactivity
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile can undergo various reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation/Reduction : Can be reduced to form amines using lithium aluminum hydride.
- Cycloaddition Reactions : The cyclobutanecarbonitrile moiety can participate in forming larger ring systems.
Medicinal Chemistry
This compound serves as a crucial building block in medicinal chemistry. Its derivatives are investigated for potential therapeutic uses, particularly in drug discovery aimed at various diseases. The compound's structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity.
Case Studies
- Anticancer Activity : Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, showing promising results.
Materials Science
In materials science, this compound is utilized for developing new materials with specific properties such as conductivity and fluorescence. Its unique structure allows for modifications that can enhance material performance.
Chemical Biology
This compound is also used as a probe or ligand in chemical biology studies. It aids in elucidating molecular interactions within biological systems, contributing to our understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutanecarbonitrile moiety can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |
|---|---|---|---|---|
| This compound | C₁₀H₈BrN₂ | 236.09 | 485828-81-7 | Cyclobutane core, nitrile, 5-bromopyridine |
| 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile | C₉H₇BrN₂ | 223.07 | 827628-15-9 | Higher ring strain, smaller scaffold |
| 1-(5-Bromo-3-fluoropyridin-2-YL)cyclopropanecarbonitrile | C₈H₅BrFN₂ | 243.04 | 1266129-51-4 | Fluorine substitution, enhanced electronegativity |
| 1-(6-Bromopyridin-2-YL)cyclobutanol | C₉H₁₁BrN₂O | 243.10 | 1520003-18-2 | Hydroxyl group, increased polarity |
| 1-(5-Bromopyridin-2-YL)-3-methylidenecyclobutane | C₁₁H₉BrN₂ | 249.11 | EN300-750229 | Methylidene group, sp² hybridization |
Biological Activity
Overview
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is an organic compound with the molecular formula C10H9BrN2. It features a bromine atom at the 5-position of the pyridine ring and a cyclobutanecarbonitrile moiety attached to the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound's structure allows for various chemical reactions, including substitution, oxidation, and cycloaddition. The bromine atom can be substituted with nucleophiles, while the cyclobutanecarbonitrile moiety can participate in cycloaddition reactions. These properties are critical for its use as a building block in synthesizing pharmaceutical compounds .
The mechanism of action of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the cyclobutanecarbonitrile group influence binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing halogenated pyridine rings can affect bacterial growth, suggesting potential applications in developing antimicrobial agents .
Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for specific enzymes. For example, it may interact with kinases or other critical enzymes involved in cellular signaling pathways. This interaction could lead to the modulation of various biological processes, making it a candidate for therapeutic applications targeting diseases such as cancer .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Kinase Inhibition : A study investigated various heterocyclic compounds as allosteric inhibitors of AKT kinase. Although not directly focused on this compound, it highlights the significance of pyridine derivatives in modulating kinase activity .
- Antimicrobial Testing : A series of tests conducted on similar compounds revealed significant antimicrobial activity against various bacterial strains, supporting the hypothesis that this compound could possess similar properties due to its structural analogies .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-(5-Chloropyridin-2-YL)cyclobutanecarbonitrile | Chlorine instead of Bromine | Potentially different reactivity and activity profile |
| 1-(5-Fluoropyridin-2-YL)cyclobutanecarbonitrile | Fluorine substitution | May exhibit varied binding affinities |
| 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile | Iodine substitution | Larger halogen could influence steric effects |
This table illustrates how variations in halogen substitutions can affect biological activity and reactivity profiles.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile?
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine deshielding effects on pyridine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (226.71 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .
Q. How is the compound stored to ensure stability in research settings?
Store under inert atmosphere (argon) at –20°C, protected from light and moisture, based on analogous bromopyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?
Contradictions (e.g., twinning or disorder) require iterative refinement using SHELXL’s TWIN/BASF commands and validation via R-factor analysis. ORTEP-3 can visualize thermal ellipsoids to identify problematic regions .
Table 2: Crystallographic Refinement Parameters
| Parameter | Value | Software Used |
|---|---|---|
| R1 (all data) | <0.05 | SHELXL |
| Twinning fraction | 0.35 | TWIN/BASF |
| Flack parameter | 0.02(1) | ORTEP-3 |
Q. What strategies address conflicting NMR spectral assignments in derivatives of this compound?
Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to resolve coupling networks .
Q. How does steric hindrance from the cyclobutane ring influence reactivity in cross-coupling reactions?
The cyclobutane’s rigid structure reduces rotational freedom, potentially slowing transmetallation steps in Pd-catalyzed reactions. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (e.g., DFT) can quantify steric effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
For chiral analogs, column chromatography or chiral stationary-phase HPLC is required post-synthesis. Monitor enantiomeric excess (ee) via chiral GC or CD spectroscopy. Catalytic asymmetric methods (e.g., chiral ligands) may improve scalability .
Methodological Considerations
- Data Contradiction Analysis : Follow iterative validation protocols (e.g., Coursera’s framework for qualitative research) to reconcile discrepancies in spectral or crystallographic data .
- Software Tools : Use SHELX for refinement , ORTEP-3 for visualization , and EPA/NIH databases for spectral reference .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.71 g/mol | |
| Predicted Density | 1.703 g/cm³ | |
| Predicted Boiling Point | 484.2°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
